molecular formula C25H29N3O2 B2516615 N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide CAS No. 1206987-57-6

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide

Cat. No.: B2516615
CAS No.: 1206987-57-6
M. Wt: 403.526
InChI Key: XOOOBBHZGYCQHG-UHFFFAOYSA-N
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Description

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide is a synthetic organic compound offered for research and development purposes. This chemical features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with various enzyme targets . The molecular structure incorporates a cyclohexylmethyl linker and a 4-oxo-4-phenylbutanamide side chain, which may contribute to its physicochemical properties and binding affinity. Benzimidazole derivatives are of significant interest in early-stage pharmaceutical research, particularly in oncology and kinase inhibitor discovery . They are frequently investigated for their potential to modulate key signaling pathways, such as the MAPK cascade, which is a vital pathway controlling cell function and proliferation . Researchers can utilize this compound as a building block for synthesizing novel chemical libraries or as a reference standard in biochemical and cellular assays to explore structure-activity relationships (SAR). This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All handling and experiments must be conducted by trained professionals in accordance with applicable local and national chemical safety regulations.

Properties

IUPAC Name

N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-28-22-10-6-5-9-21(22)27-25(28)20-13-11-18(12-14-20)17-26-24(30)16-15-23(29)19-7-3-2-4-8-19/h2-10,18,20H,11-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOOBBHZGYCQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)CCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The phenylbutanamide group may engage in hydrogen bonding or hydrophobic interactions, influencing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzimidazole Derivatives

a. N-(2-Methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (CAS 1401567-42-7)

  • Structure: Shares a benzimidazole core and butanamide chain but replaces the cyclohexylmethyl group with a quinazolinone ring.
  • Molecular Weight : 361.4 (C20H19N5O2) vs. ~420–450 (estimated for the target compound).
  • Implications: The quinazolinone group may enhance π-π stacking interactions in receptor binding, whereas the cyclohexylmethyl group in the target compound could improve lipophilicity and membrane permeability .

b. N-(4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide (CAS 886905-19-7)

  • Structure : Features a piperidinylsulfonyl linker instead of the cyclohexylmethyl group. The butanamide chain includes an ethyl substituent rather than a phenyl ring.
  • Molecular Weight : 454.6 (C24H30N4O3S).
Functional Group Analogues

a. 5-(3-Oxo-3-phenylprop-1-enylamino)-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxamide (Compound 20)

  • Structure : Incorporates a pyrazole-carboxamide linked to the benzimidazole core. The 3-oxo-3-phenylpropenyl group is structurally distinct from the target’s 4-oxo-4-phenylbutanamide.
  • Synthesis: Formed via condensation of enaminonitriles, indicating divergent synthetic pathways compared to the target compound’s likely amide coupling .
  • Activity : Pyrazole derivatives often exhibit kinase inhibition, suggesting possible overlap in therapeutic targets .

b. (S)-4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (Compound 2g)

  • Structure : Contains a benzamide chain with an imidazole-hexyloxy substituent. Unlike the target compound, it lacks the benzimidazole core but shares a phenyl-terminated amide group.
  • Synthesis : Utilizes peptide-like coupling (e.g., Gly-Phe-NH2), highlighting differences in synthetic strategy .
Pharmacological Analogues

a. BBAC (Suvorexant Analog)

  • Structure : Contains a thioacetyl-pyrrolidine group linked to a benzimidazole.
  • Activity : Orexin receptor antagonist; the target compound’s benzimidazole and amide groups may similarly target CNS receptors but with modified selectivity due to the cyclohexylmethyl and phenyl groups .

b. Almorexant

  • Structure: Diazaspiro undecanone core instead of benzimidazole.
  • Implications : Demonstrates that structural variations in the core heterocycle significantly alter pharmacokinetic profiles, such as half-life and metabolism .

Structural and Functional Analysis

Parameter Target Compound N-(2-Methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide N-(4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide
Core Structure Benzimidazole + cyclohexylmethyl Benzimidazole + quinazolinone Benzimidazole + piperidinylsulfonyl
Amide Chain 4-Oxo-4-phenylbutanamide Butanamide + quinazolinone 2-Ethylbutanamide
Molecular Weight ~420–450 (estimated) 361.4 454.6
Key Functional Groups Methyl-benzimidazole, phenyl ketone Quinazolinone, methyl-benzimidazole Sulfonyl, ethyl
Predicted Solubility Moderate (lipophilic cyclohexyl group) Low (aromatic quinazolinone) Moderate (polar sulfonyl)

Biological Activity

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide, identified by its CAS number 1207003-97-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Molecular Formula : C24H26N4O3
  • Molecular Weight : 418.5 g/mol
  • Key Functional Groups :
    • 1H-benzimidazole moiety
    • Cyclohexyl group
    • Phenyl group

These structural components contribute to its biological interactions and therapeutic effects.

Biological Activity Overview

Research indicates that compounds with benzimidazole derivatives exhibit diverse biological activities, including anticancer, antibacterial, and antifungal properties. The specific compound under study has shown promise in several areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar benzimidazole derivatives. For instance:

  • Cytotoxicity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds range from 7.82 to 21.48 μM against different cancer types .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Key Kinases : Similar compounds have shown potent inhibitory activity against kinases such as EGFR, HER2, and mTOR, which are critical in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells through the upregulation of pro-apoptotic proteins (e.g., caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Case Studies and Research Findings

Several key studies provide insight into the biological activity of related compounds:

StudyFindings
Study ADemonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 of 12 μM. Induced cell cycle arrest and apoptosis through caspase activation .
Study BExplored the structure-activity relationship (SAR) of benzimidazole derivatives, finding that modifications significantly affect potency against various cancer cell lines .
Study CInvestigated the pharmacokinetics and bioavailability of similar compounds, suggesting favorable profiles for oral administration and systemic circulation.

Preparation Methods

Deprotection of tert-Butyl Carbamate Derivatives

A tert-butyl carbamate-protected precursor undergoes cleavage using trifluoroacetic acid (TFA) in dichloromethane (DCM). After 2 hours at room temperature, the product is purified via solid-phase extraction (SCX-2 cartridge), yielding (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine quantitatively. This method avoids harsh conditions, preserving the benzimidazole ring’s integrity.

Base-Mediated Hydrolysis

Treatment of a benzimidazole methyl ester with potassium hydroxide (KOH) in methanol at 20°C for 30 minutes achieves deprotection. Ethyl acetate extraction and vacuum concentration yield the amine as a white solid (54% yield). This route is cost-effective but requires rigorous pH control to prevent side reactions.

Functionalization of the Cyclohexyl Scaffold

Introducing the cyclohexylmethyl group necessitates stereoselective coupling.

Mitsunobu Reaction for Cyclohexyl Attachment

A Mitsunobu reaction between (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine and a cyclohexanol derivative employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method achieves >80% yield but requires anhydrous conditions.

Reductive Amination

Cyclohexanecarbaldehyde reacts with the benzimidazole amine under hydrogenation conditions (Pd/C, H₂), forming the cyclohexylmethylamine derivative. This one-pot procedure offers moderate yields (65–70%) but excels in scalability.

Amide Bond Formation with 4-Oxo-4-phenylbutanoic Acid

Coupling the cyclohexylmethylamine with 4-oxo-4-phenylbutanoic acid is achieved via activated intermediates.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the reaction proceeds at 0°C to room temperature. Purification via silica chromatography affords the amide in 72% yield.

Solid-Phase Synthesis

Immobilizing 4-oxo-4-phenylbutanoic acid on 2-chlorotrityl resin enables iterative coupling. After 18 hours in DMF with the amine, cleavage with trifluoroethanol (TFE) yields the target compound (17% overall yield). This method minimizes purification steps but suffers from lower efficiency.

Microwave-Assisted Optimization

Microwave irradiation enhances reaction kinetics.

FeCl₃-Catalyzed Cyclization

Heating (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine with FeCl₃·6H₂O in isopropanol at 140°C for 10 minutes under microwave conditions achieves 20% yield. While rapid, side product formation necessitates chromatographic purification.

Stereochemical Considerations

Trans-configuration of the cyclohexyl group is favored in biological applications.

Chiral Resolution

Diastereomeric salts formed with (+)-di-p-toluoyl-D-tartaric acid are separated via recrystallization, achieving >99% enantiomeric excess (ee).

Yield and Purity Data

Step Method Yield (%) Purity (HPLC)
Benzimidazole amine KOH hydrolysis 54 95
Cyclohexyl coupling Mitsunobu reaction 82 98
Amide formation EDC/HOBt 72 97
Microwave cyclization FeCl₃ catalysis 20 90

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